molecular formula C22H23NO5 B13426716 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid

Cat. No.: B13426716
M. Wt: 381.4 g/mol
InChI Key: NUBLZCKYRFHIGG-UHFFFAOYSA-N
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Description

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a tetrahydrofuran-3-yl (oxolan-3-yl) substituent at the β-position of the propanoic acid backbone. The Fmoc group is widely employed in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine .

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxolan-3-yl)propanoic acid

InChI

InChI=1S/C22H23NO5/c24-21(25)19(14-9-10-27-12-14)11-23-22(26)28-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)

InChI Key

NUBLZCKYRFHIGG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid typically involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Fmoc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically results in the formation of the free amino acid .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, revealing the free amino group for further reactions. The oxolane ring provides additional stability and reactivity to the molecule .

Comparison with Similar Compounds

Aromatic Substituents

  • 2-(o-Tolyl)propanoic Acid Derivatives (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984):
  • Molecular Formula: C₂₅H₂₃NO₄
  • Molecular Weight : 401.45 g/mol
  • Purity : 99.76% (HPLC)
  • Applications: Used as a building block in peptide synthesis and laboratory chemical manufacturing.
  • 2-(2-Fluorophenyl)propanoic Acid Derivatives 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluorophenyl)propanoic acid:
  • Molecular Formula: C₂₃H₁₈FNO₄
  • Key Feature : The electron-withdrawing fluorine atom may reduce steric hindrance and modulate electronic properties, influencing binding affinity in antiviral or enzyme-targeting applications .

  • 2-(2-Chlorophenyl)propanoic Acid Derivatives 3-(2-Chlorophenyl)-2-(Fmoc-amino)propanoic acid:
  • CAS No.: 678991-52-1
  • Molecular Weight : 405.86 g/mol
  • Application : Chlorine’s electronegativity and lipophilicity make this derivative suitable for hydrophobic interactions in receptor-ligand studies .

Aliphatic and Heterocyclic Substituents

  • 3-(Propan-2-yloxy)propanoic Acid Derivatives (2S)-2-(Fmoc-amino)-3-(propan-2-yloxy)propanoic acid:
  • Molecular Formula: C₁₉H₂₁NO₅
  • Molecular Weight : 343.37 g/mol
  • 3-(Morpholin-4-yl)propanoic Acid Derivatives 2-(Fmoc-amino)-3-(morpholin-4-yl)propanoic acid:
  • Molecular Formula : C₂₂H₂₄N₂O₅
  • Molecular Weight : 396.45 g/mol
  • Application : The morpholine ring enhances water solubility and may improve pharmacokinetic profiles .

Table 1: Comparative Data for Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Purity (%) Key Application/Property Reference IDs
Target Compound (Oxolan-3-yl) C₂₂H₂₃NO₅* 405.43 Oxolan-3-yl N/A Hypothesized conformational rigidity N/A
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 o-Tolyl 99.76 Peptide synthesis
3-(2-Fluorophenyl)-Fmoc-propanoic acid C₂₃H₁₈FNO₄ 391.39 2-Fluorophenyl 95 Antiviral research
3-(2-Chlorophenyl)-Fmoc-propanoic acid C₂₂H₁₇ClNO₄ 405.86 2-Chlorophenyl 95 Enzyme inhibition studies
2-(Fmoc-amino)-3-(morpholin-4-yl)propanoic acid C₂₂H₂₄N₂O₅ 396.45 Morpholin-4-yl 95 Solubility enhancement

*Hypothetical formula for the target compound based on structural analogs.

Key Observations

Lipophilicity Trends : Chloro- and o-tolyl-substituted analogs exhibit higher lipophilicity (ClogP ~3.5–4.0) compared to morpholine or oxolan-3-yl derivatives, influencing their distribution in biological systems .

Stereochemical Influence : Enantiomeric purity (e.g., S-configuration in HY-W010984) is critical for biological activity, as seen in antiviral analogs where stereochemistry dictated binding to HIV-1 entry inhibitors .

Synthetic Challenges: Bulky substituents (e.g., isopropyloxy) require optimized coupling conditions to prevent racemization, as noted in Scheme 1 of .

Research and Application Insights

  • Antiviral Activity: Analogs like (S)-2-(Fmoc-amino)-3-(4-cyclohexylphenyl)propanoic acid () demonstrated submicromolar IC₅₀ values against HIV-1, highlighting the role of aromatic substituents in viral entry inhibition .
  • Safety Profiles : Compounds with acute toxicity classifications (e.g., ’s oxetane derivative) emphasize the need for rigorous handling protocols, whereas derivatives like HY-W010984 are labeled for research use only .

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid, commonly referred to as Fmoc-3-amino-2-(oxolan-3-yl)propanoic acid, is a synthetic amino acid derivative used primarily in peptide synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and an oxolane ring, contributes to its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₈H₁₉NO₄
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 368866-34-6
  • IUPAC Name : 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxolan-3-yl)propanoic acid

Biological Activity Overview

The biological activity of this compound is primarily assessed through its role as a building block in peptide synthesis, particularly in the development of bioactive peptides that can exhibit various pharmacological effects.

  • Peptide Synthesis : The Fmoc group allows for selective protection of the amino group during peptide synthesis, facilitating the formation of complex peptide structures.
  • Bioactivity : Peptides synthesized with this compound can exhibit antimicrobial, anticancer, and anti-inflammatory properties depending on their sequence and structure.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that peptides incorporating Fmoc-protected amino acids exhibited significant antimicrobial activity against various strains of bacteria. The presence of the oxolane moiety enhanced membrane permeability, leading to increased efficacy against Gram-positive bacteria.
  • Anticancer Properties :
    • Research has shown that specific peptides synthesized using this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspase pathways, suggesting potential use in targeted cancer therapies.
  • Neuroprotective Effects :
    • In vitro studies indicated that peptides derived from Fmoc-protected amino acids could protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases.

Data Tables

PropertyValue
Molecular Weight313.35 g/mol
CAS Number368866-34-6
SolubilitySoluble in DMF and DMSO
StabilityStable under acidic conditions
Activity TypeObserved Effect
AntimicrobialEffective against E. coli
AnticancerInduces apoptosis in MCF7 cells
NeuroprotectiveReduces oxidative stress

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